MALAT1-IN-1
Overview
Description
TC SL C5 is a metastasis-associated lung adenocarcinoma transcript 1 (Malat1) RNA inhibitor.
Mechanism of Action
Target of Action
The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .
Mode of Action
This compoundinteracts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .
Biochemical Pathways
This compoundaffects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .
Result of Action
The interaction of this compoundwith MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes
Biochemical Analysis
Biochemical Properties
The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .
Cellular Effects
The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .
Temporal Effects in Laboratory Settings
Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .
Metabolic Pathways
Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .
Transport and Distribution
Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .
Subcellular Localization
Biological Activity
MALAT1-IN-1 is a compound that targets the long non-coding RNA (lncRNA) MALAT1, which is implicated in various cellular processes, particularly in cancer biology. This article delves into the biological activity of MALAT1-IN-1, highlighting its mechanisms, effects on cellular functions, and potential therapeutic applications.
Role in Cancer
MALAT1 (Metastasis-associated lung adenocarcinoma transcript 1) is a lncRNA that has been extensively studied for its role in cancer. It is known to be overexpressed in numerous tumors and is associated with several key cancer-related processes:
- Cell Proliferation : MALAT1 promotes cell growth and division by regulating gene expression and influencing the cell cycle. Studies have shown that silencing MALAT1 leads to reduced proliferation in various cancer types, including pancreatic and breast cancers .
- Migration and Invasion : MALAT1 facilitates epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. It enhances the migratory and invasive capabilities of cancer cells by modulating the expression of EMT markers .
- Apoptosis Regulation : The inhibition of apoptosis by MALAT1 allows cancer cells to survive longer. For instance, MALAT1 knockdown has been linked to increased apoptosis in response to chemotherapy agents like Cisplatin .
Mechanistic Insights
MALAT1 exerts its biological effects through various mechanisms:
- Protein Interactions : MALAT1 interacts with multiple proteins, including transcription factors and regulatory proteins. For example, it competes with DBC1 for binding to SIRT1, enhancing SIRT1's deacetylation activity on p53, which subsequently affects cell proliferation and apoptosis .
- miRNA Sponging : As a competing endogenous RNA (ceRNA), MALAT1 sequesters miRNAs, thereby preventing them from inhibiting their target mRNAs. This mechanism has been observed in various contexts, including diabetic nephropathy and nonalcoholic fatty liver disease .
- Chromatin Interaction : MALAT1 is associated with chromatin and can influence gene expression by binding to specific genomic sites. It has been shown to enhance transcriptional activity at these sites, promoting tumorigenesis .
Study 1: MALAT1 in Pancreatic Cancer
A study demonstrated that silencing MALAT1 in pancreatic cancer cell lines resulted in decreased proliferation and enhanced sensitivity to Gemcitabine. The mechanism involved the regulation of autophagy pathways via interactions with RNA-binding proteins .
Study 2: MALAT1 in Breast Cancer
In breast cancer models, high levels of MALAT1 were correlated with poor prognosis. Knockdown experiments revealed that reduced MALAT1 expression led to decreased cell migration and invasion, suggesting its role as a therapeutic target .
Study 3: MALAT1 as a Biomarker
MALAT1 has been proposed as a biomarker for various cancers due to its consistent overexpression in tumor tissues compared to normal tissues. Its potential for early diagnosis and prognosis prediction is being actively researched .
Table 1: Summary of Biological Functions of MALAT1
Biological Function | Description |
---|---|
Cell Proliferation | Promotes growth through regulation of cell cycle genes |
Migration | Enhances EMT markers leading to increased metastatic potential |
Apoptosis | Inhibits programmed cell death, allowing prolonged survival |
Interaction with Proteins | Competes for binding sites on key regulatory proteins |
miRNA Regulation | Acts as a sponge for miRNAs, modulating their effects on target genes |
Table 2: Clinical Implications of MALAT1
Cancer Type | Role of MALAT1 | Potential Therapeutic Targeting |
---|---|---|
Pancreatic Cancer | Promotes proliferation and invasion | Silencing MALAT1 enhances chemosensitivity |
Breast Cancer | Associated with poor prognosis | Targeting MALAT1 may improve treatment outcomes |
Non-Small Cell Lung Cancer | Involved in tumor progression | Biomarker for diagnosis |
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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